molecular formula C12H18Cl8 B1424295 1,1,1,3,10,12,12,12-Octachlorododecane CAS No. 601523-21-1

1,1,1,3,10,12,12,12-Octachlorododecane

Cat. No. B1424295
CAS RN: 601523-21-1
M. Wt: 445.9 g/mol
InChI Key: XMMPJGRRMUDPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,10,12,12,12-Octachlorododecane is a polychlorinated alkane (PCA) and is considered a persistent environmental pollutant . It has the molecular formula C12H18Cl8 .


Molecular Structure Analysis

The molecular formula of 1,1,1,3,10,12,12,12-Octachlorododecane is C12H18Cl8 . Its average mass is 445.895 Da and its monoisotopic mass is 441.891663 Da .

Scientific Research Applications

Macrocyclic Hosts and Selective Binding

A study by Newcomb et al. (1987) explored macrobicyclic hosts, which included structures similar to 1,1,1,3,10,12,12,12-Octachlorododecane. These hosts demonstrated selective binding properties, particularly in complexation of chloride ions, revealing insights into size selectivity and cooperative binding in macrocycles (Newcomb et al., 1987).

Partition Coefficients and Environmental Implications

Hilger et al. (2011) investigated the octanol-water partition coefficients (log Kow) of polychlorinated n-alkanes, including compounds structurally related to 1,1,1,3,10,12,12,12-Octachlorododecane. This research is crucial in understanding the environmental behavior and potential impact of such compounds (Hilger et al., 2011).

Host-Guest Complexation Studies

Zhang et al. (2002) conducted a study on host-guest complexation involving bicyclic azoalkanes, which shares structural similarities with 1,1,1,3,10,12,12,12-Octachlorododecane. This research provides valuable information on the kinetics and thermodynamics of such complexation processes (Zhang et al., 2002).

Stereochemistry and Flame Retardants

Becher (2005) examined the stereochemistry of Hexabromocyclododecane, a compound related to 1,1,1,3,10,12,12,12-Octachlorododecane. This research is significant in understanding the configurations of such compounds, commonly used in flame retardants (Becher, 2005).

Corrosion Inhibition and Protective Coatings

Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives for steel protection in acidic environments. Research in this area provides insights into the potential applications of 1,1,1,3,10,12,12,12-Octachlorododecane and similar compounds in corrosion inhibition and as protective coatings (Chafiq et al., 2020).

Crown Ether Complexation and Titanium Chemistry

Willey et al. (1992) explored the complexation of titanium with crown ethers, which can provide a framework for understanding the reactivity and potential applications of 1,1,1,3,10,12,12,12-Octachlorododecane in similar contexts (Willey et al., 1992).

Safety And Hazards

1,1,1,3,10,12,12,12-Octachlorododecane is a flammable liquid and vapour. It may be fatal if swallowed and enters airways. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause drowsiness or dizziness .

properties

IUPAC Name

1,1,1,3,10,12,12,12-octachlorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMPJGRRMUDPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699598
Record name 1,1,1,3,10,12,12,12-Octachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,10,12,12,12-Octachlorododecane

CAS RN

601523-21-1
Record name 1,1,1,3,10,12,12,12-Octachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,10,12,12,12-Octachlorododecane
Reactant of Route 2
Reactant of Route 2
1,1,1,3,10,12,12,12-Octachlorododecane
Reactant of Route 3
Reactant of Route 3
1,1,1,3,10,12,12,12-Octachlorododecane
Reactant of Route 4
Reactant of Route 4
1,1,1,3,10,12,12,12-Octachlorododecane
Reactant of Route 5
Reactant of Route 5
1,1,1,3,10,12,12,12-Octachlorododecane
Reactant of Route 6
Reactant of Route 6
1,1,1,3,10,12,12,12-Octachlorododecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.